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molecular formula BF4H B8779790 Trifluoroborane Hydrofluoride

Trifluoroborane Hydrofluoride

Cat. No. B8779790
M. Wt: 87.82 g/mol
InChI Key: LEMQFBIYMVUIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997943

Procedure details

A suspension of 1.0 g (0.0027 mole) of ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate (XXXII, R11 =4-fluorophenyl) (prepared as described in Preparation 4) in 15 ml of 42% aqueous hydrofluoroboric acid was stirred at 90°-100° C. for 3 hours, after which it was poured into water. The precipitated crystals were collected by filtration to give 1 g of a chelate (IV) as a colorless powder. The whole of this was dissolved in 3 ml of dimethyl sulfoxide, and the solution was mixed with 0.43 g (0.005 mole) of anhydrous piperazine. The mixture was then stirred at 60°-70° C. for 3 hours. At the end of this time, the reaction mixture was allowed to cool to room temperature. On adding water, a chelate (V) separated out as yellow crystals, which were collected by filtration. The crystals were dissolved in a mixture of 150 ml of 80% aqueous methanol and 5 ml of triethylamine, and the solution was heated under reflux for 4 hours. It was then allowed to cool to room temperature, and insoluble materials were removed by filtration. The filtrate was then concentrated by evaporation under reduced pressure to give crystals. These were washed with ethanol to give 0.73 g of 6-fluoro-1-(4-fluorophenyl)-8-methoxy-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as a colorless powder.
Name
ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([O:13][CH3:14])[C:11]=1[F:12])[N:8]([C:15]1[CH:20]=[CH:19]C(F)=CC=1)[CH:7]=[C:6]([C:22]([O:24]CC)=[O:23])[C:5]2=[O:27].O>B(F)(F)F.F>[CH:15]1([N:8]2[C:9]3[C:4](=[CH:3][C:2]([F:1])=[C:11]([F:12])[C:10]=3[O:13][CH3:14])[C:5](=[O:27])[C:6]([C:22]([OH:24])=[O:23])=[CH:7]2)[CH2:19][CH2:20]1 |f:2.3|

Inputs

Step One
Name
ethyl 6,7-difluoro-1-(4-fluorophenyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)OC)C1=CC=C(C=C1)F)C(=O)OCC)=O
Name
Quantity
15 mL
Type
solvent
Smiles
B(F)(F)F.F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90°-100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)F)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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